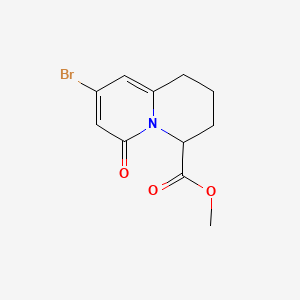

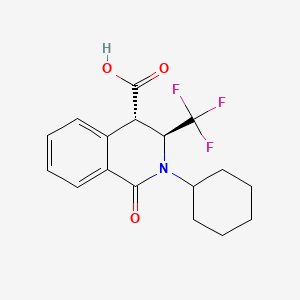

![molecular formula C14H24F2N2O2 B6606485 tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate CAS No. 2839158-41-5](/img/structure/B6606485.png)

tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate

Descripción general

Descripción

“tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate” is a complex organic compound . It contains a tert-butyl group, which is a four-carbon alkyl radical or substituent group derived from either of the two isomers of butane .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . For example, it was discovered that enantiomerically-enriched tert-butyl bicyclo[1.1.0]butyl carboxylates could be prepared via the enantioselective intramolecular cyclopropanation of (E)-2-diazo-5-arylpent-4-enoates using Rh 2 (S-NTTL) 4 in toluene at −78°C .Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes a bicyclic structure . Bicyclic structures are highly strained, allowing them to participate in a range of strain-releasing reactions .Chemical Reactions Analysis

Bicyclic structures like the one found in “this compound” can participate in a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

Synthesis and Reaction Studies

Gómez-Sánchez et al. (2007) explored the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, including tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate. They found it to be an effective method for producing these derivatives, which are intermediates in the synthesis of epibatidine (Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J., 2007).

Lebel and Leogane (2005, 2009) discussed the one-pot Curtius rearrangement for preparing N-tert-butyl carbamates, including tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate. They emphasized its mild and efficient conditions suitable for a variety of substrates (Lebel, H., & Leogane, O., 2005, 2009).

Crystallography and Structural Analysis

Baillargeon et al. (2017) studied the crystal structures of tert-butyl carbamates, revealing insights into molecular linkages via hydrogen and halogen bonds. This research contributes to the understanding of the structural properties of these compounds (Baillargeon, P., et al., 2017).

Das et al. (2016) synthesized tert-butyl carbamate derivatives and analyzed their crystal structures. They found an interplay of strong and weak hydrogen bonds, contributing to the knowledge of molecular interactions in these compounds (Das, U., et al., 2016).

Pharmaceutical and Medicinal Chemistry Applications

Ghosh, Cárdenas, and Brindisi (2017) performed stereoselective syntheses of tert-butyl carbamates, demonstrating their potential as building blocks for novel protease inhibitors. This study highlights the application of tert-butyl carbamates in drug development (Ghosh, A. K., Cárdenas, E. L., & Brindisi, M., 2017).

Wang et al. (2022) reported a photoredox-catalyzed amination using tert-butyl carbamate derivatives, establishing a pathway for assembling 3-aminochromones. This method could be pivotal in synthesizing bioactive compounds (Wang, Z.-W., et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions of research on “tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate” and similar compounds could involve further exploration of their diverse chemistry . There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .

Propiedades

IUPAC Name |

tert-butyl N-(10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-13-7-5-4-6-10(8-17-9-13)14(13,15)16/h10,17H,4-9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRSGWGLJQILIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCCCC(C1(F)F)CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24F2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide hydrochloride](/img/structure/B6606403.png)

![6-methanesulfonyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6606418.png)

![rac-potassium (1R,5S,7S)-6-oxabicyclo[3.2.0]heptane-7-carboxylate](/img/structure/B6606465.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol](/img/structure/B6606483.png)

![6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6606484.png)

![2,7-diethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6606493.png)

![(2S,4R)-2-amino-4-[3-({[(4-{2-[(1E,4E)-4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetyl]imino}cyclohexa-2,5-dien-1-ylidene]hydrazin-1-yl}phenyl)carbamoyl]methyl}carbamoyl)propyl]pentanedioic acid, trifluoroacetic acid](/img/structure/B6606499.png)

![tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate](/img/structure/B6606509.png)